molecular formula C18H14N2O2 B5800087 2-phenoxy-N-(pyridin-3-yl)benzamide

2-phenoxy-N-(pyridin-3-yl)benzamide

Cat. No.: B5800087
M. Wt: 290.3 g/mol
InChI Key: XIHBDZRYBKOURE-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(pyridin-3-yl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with a phenoxy group at the 2-position and a pyridin-3-ylamine moiety at the N-position. This structure combines aromatic and heterocyclic components, making it a candidate for diverse biological interactions, particularly in medicinal chemistry.

Properties

IUPAC Name

2-phenoxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-18(20-14-7-6-12-19-13-14)16-10-4-5-11-17(16)22-15-8-2-1-3-9-15/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHBDZRYBKOURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(pyridin-3-yl)benzamide typically involves the condensation of 2-phenoxybenzoic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects, such as the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Anti-Mycobacterial Benzamides

Compounds such as N-pyridinylbenzamides (e.g., substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives) exhibit potent anti-tubercular activity. These molecules feature pyridinyl and benzamide moieties but incorporate additional heterocycles (e.g., piperazine) that enhance binding to mycobacterial targets. For example, compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) demonstrated MIC values of <1 µg/mL against Mycobacterium tuberculosis, outperforming simpler benzamides lacking thiazole or morpholine substituents .

Kinase Inhibitors

Imatinib mesylate (4-[(4-methylpiperazin-1-yl)-methyl]-N-{4-methyl-3-{[4-(pyridin-3-yl)-pyrimidin-2-yl]-amino}-phenyl}-benzamide) shares the N-(pyridin-3-yl)benzamide scaffold but includes a pyrimidine ring and methylpiperazine group. These modifications confer specificity for tyrosine kinases like BCR-ABL, critical in chronic myeloid leukemia treatment.

Fluorinated Derivatives

3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide introduces fluorine atoms at strategic positions, enhancing metabolic stability and binding affinity. X-ray studies reveal that fluorination increases planarity and strengthens π-π stacking with aromatic residues in target proteins. Compared to non-fluorinated analogs, these derivatives show improved pharmacokinetic profiles .

Physicochemical and Pharmacological Properties

Compound Key Structural Features Biological Activity LogP MIC (µg/mL) Reference
2-Phenoxy-N-(pyridin-3-yl)benzamide Phenoxy, pyridin-3-yl Not reported ~3.5* N/A N/A
Imatinib mesylate Pyrimidine, methylpiperazine BCR-ABL inhibition (IC50: 0.25 µM) 2.1 N/A
4d (Anti-tubercular) Thiazole, morpholine, pyridin-3-yl Anti-TB (MIC: <1 µg/mL) 4.2 <1
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Imidazopyridine Not reported 4.64 N/A
3-Fluoro-N-(pyridyl)benzamide Difluoro substitution Enhanced metabolic stability 3.8 N/A

*Estimated based on structural analogs.

Key Observations :

  • Heterocyclic Additions : Thiazole (4d) or pyrimidine (Imatinib) rings improve target engagement and potency .
  • Substituent Effects : Fluorination enhances stability , while hydrophilic groups (e.g., morpholine in 4d) improve solubility without compromising activity .
  • LogP Trends : Higher lipophilicity (LogP >4) in compounds like N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide may limit bioavailability compared to Imatinib (LogP 2.1) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-phenoxy-N-(pyridin-3-yl)benzamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using pyridinemethanol and nitrobenzene derivatives) can yield intermediates, followed by iron powder reduction under acidic conditions to generate aniline derivatives. Condensation with benzoyl chloride or cyanoacetic acid using reagents like Lawesson's reagent or Pd/C catalysts may finalize the structure . Optimization focuses on solvent choice (e.g., chlorobenzene at 135°C), catalyst loading (e.g., 5% Pd/C), and reaction time (3–18 hours) to maximize yield and purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : For structural confirmation of the pyridine and benzamide moieties (e.g., ¹H/¹³C NMR chemical shifts for aromatic protons at δ 7.2–8.5 ppm) .
  • HPLC : To assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 335.2) .

Q. How should researchers design initial biological activity assays for this compound?

  • Answer : Start with in vitro screening against target enzymes (e.g., PI3K inhibition assays) using fluorescence-based kits. Dose-response curves (0.1–100 µM) and IC₅₀ calculations via GraphPad Prism® are standard. Include positive controls (e.g., LY294002 for PI3K) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Answer : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For disordered regions, apply PART instructions and anisotropic displacement parameters (ADPs). Validate with R-factor convergence (<5% discrepancy) and Fo-Fc electron density maps. High-resolution data (d-spacing <1 Å) minimizes twinning errors .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyridine-benzamide derivatives?

  • Answer : Systematically modify substituents on the pyridine and benzamide rings. For example:

  • Pyridine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to enhance binding affinity .
  • Benzamide Ring : Replace phenoxy with thiophene (IC₅₀ improvement from 1.2 µM to 0.7 µM in kinase assays) .
    Use molecular docking (e.g., PDB: 3HKC) to predict binding modes and prioritize synthetic targets .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Answer : Conduct meta-analysis using ANOVA with Fisher’s PLSD post-hoc tests to identify outliers. Variables to standardize include:

  • Assay Conditions : pH (7.4 vs. 6.5), ATP concentration (10 µM vs. 1 mM).
  • Cell Lines : Compare results across primary vs. immortalized cells (e.g., HEK293 vs. HeLa) .
    Report data as mean ± SEM and validate with orthogonal assays (e.g., Western blot for target inhibition).

Q. What computational approaches are suitable for predicting metabolic stability of this compound?

  • Answer : Use in silico tools like SwissADME to calculate logP (target ~3.5 for optimal permeability) and CYP450 inhibition profiles. Molecular dynamics simulations (e.g., GROMACS) can model liver microsomal stability, focusing on oxidation sites (e.g., pyridine N-oxide formation) .

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